

# Application Notes and Protocols for Fura-2 Loading in Suspension Cells

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## Compound of Interest

Compound Name: Fura-2

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## Introduction

**Fura-2**, a ratiometric calcium indicator, is a powerful tool for investigating intracellular calcium signaling in various cell types, including non-adherent suspension cells. This document provides a detailed, step-by-step protocol for loading **Fura-2** acetoxymethyl ester (**Fura-2** AM) into suspension cells, along with key considerations for experimental success. **Fura-2** AM is a membrane-permeant derivative of **Fura-2** that can be loaded into cells, where it is cleaved by intracellular esterases to the membrane-impermeant, calcium-sensitive form, **Fura-2**.<sup>[1][2]</sup> The ratiometric nature of **Fura-2** allows for accurate measurement of intracellular calcium concentrations by comparing the fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm), which minimizes issues such as uneven dye loading and photobleaching.<sup>[3]</sup>

## Core Principles of Fura-2 Loading and Calcium Measurement

The fundamental principle behind using **Fura-2** AM is its ability to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases hydrolyze the acetoxymethyl ester groups, trapping the now fluorescently active and calcium-sensitive **Fura-2** molecule within the cytoplasm.<sup>[1][2]</sup> When intracellular calcium ions bind to **Fura-2**, its fluorescence excitation spectrum shifts. By exciting the **Fura-2** loaded cells at both 340 nm (where fluorescence

increases with calcium binding) and 380 nm (where fluorescence decreases with calcium binding) and calculating the ratio of the emitted fluorescence (at ~510 nm), a quantitative measure of the intracellular calcium concentration can be obtained.[1][4]

## Experimental Protocols

This protocol is a general guideline for loading **Fura-2** AM into suspension cells. Optimal conditions, such as dye concentration and incubation time, may vary depending on the specific cell type and experimental setup and should be determined empirically.[1][5]

Materials:

- **Fura-2** AM (CAS 108964-32-5)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127 (optional, but recommended)
- Probenecid (optional, but recommended)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)
- Suspension cells of interest
- Microcentrifuge tubes
- Water bath or incubator
- Fluorometer or fluorescence microscope equipped for ratiometric imaging

Stock Solution Preparation:

- **Fura-2** AM Stock Solution (1-5 mM): Prepare a stock solution of **Fura-2** AM in high-quality anhydrous DMSO.[3] For example, to make a 1 mM solution, dissolve 50 µg of **Fura-2** AM in 50 µL of anhydrous DMSO.[6] Vortex thoroughly to ensure complete dissolution. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[6][7]

- **Pluronic F-127 Stock Solution (10-20% w/v in DMSO):** Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the hydrophobic **Fura-2** AM in aqueous media, preventing dye precipitation and ensuring more uniform cell loading.[8] Prepare a 10% stock solution by dissolving 100 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. Store at room temperature.
- **Probenecid Stock Solution (25-250 mM):** Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified **Fura-2** from the cells, which is a common issue in some cell types.[2][8] To prepare a 250 mM stock, dissolve probenecid in a suitable solvent, which may require initial solubilization in 1 M NaOH followed by dilution in buffer.[9]

#### **Fura-2** Loading Protocol for Suspension Cells:

- **Cell Preparation:** Harvest suspension cells by centrifugation (e.g., 5 minutes at 200 x g). Discard the supernatant and resuspend the cell pellet in a pre-warmed physiological buffer (e.g., HBSS) at a suitable density (e.g.,  $1 \times 10^6$  cells/mL).[7]
- **Preparation of Loading Buffer:** Prepare the **Fura-2** AM loading buffer immediately before use. For a final **Fura-2** AM concentration of 2  $\mu$ M, add the appropriate volume of the **Fura-2** AM stock solution to the physiological buffer. If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM.[7][8] It is recommended to first mix the **Fura-2** AM stock with the Pluronic F-127 stock before diluting into the final buffer to improve dispersion.[8]
- **Dye Loading:** Add the prepared loading buffer to the cell suspension. Mix gently by inverting the tube.[10]
- **Incubation:** Incubate the cells for 15-60 minutes.[7] The optimal incubation time and temperature should be determined for each cell type. Incubation is often performed at room temperature or 37°C.[7] To minimize compartmentalization of the dye into organelles, loading at a lower temperature (e.g., room temperature) can be beneficial.[6][8] Protect the cells from light during this step by wrapping the tube in aluminum foil.[10]
- **Washing:** After incubation, pellet the cells by centrifugation (e.g., 5 minutes at 200 x g). Carefully remove the supernatant containing the loading buffer.[7]

- **Resuspension and Washing (Repeat):** Resuspend the cell pellet in fresh, pre-warmed physiological buffer (containing probenecid if used in the loading step). Centrifuge again and discard the supernatant. Repeat this wash step at least once more to ensure complete removal of extracellular **Fura-2 AM**.[\[7\]](#)
- **De-esterification:** Resuspend the final cell pellet in fresh physiological buffer and incubate for an additional 20-30 minutes at room temperature.[\[7\]](#)[\[10\]](#) This allows for the complete hydrolysis of the AM ester groups by intracellular esterases, which is crucial for a responsive calcium signal.[\[1\]](#)[\[11\]](#)
- **Measurement:** The **Fura-2** loaded cells are now ready for fluorescence measurements. Transfer the cell suspension to a suitable cuvette for a fluorometer or to a chamber for fluorescence microscopy. Measure the fluorescence emission at approximately 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.[\[2\]](#)[\[4\]](#)

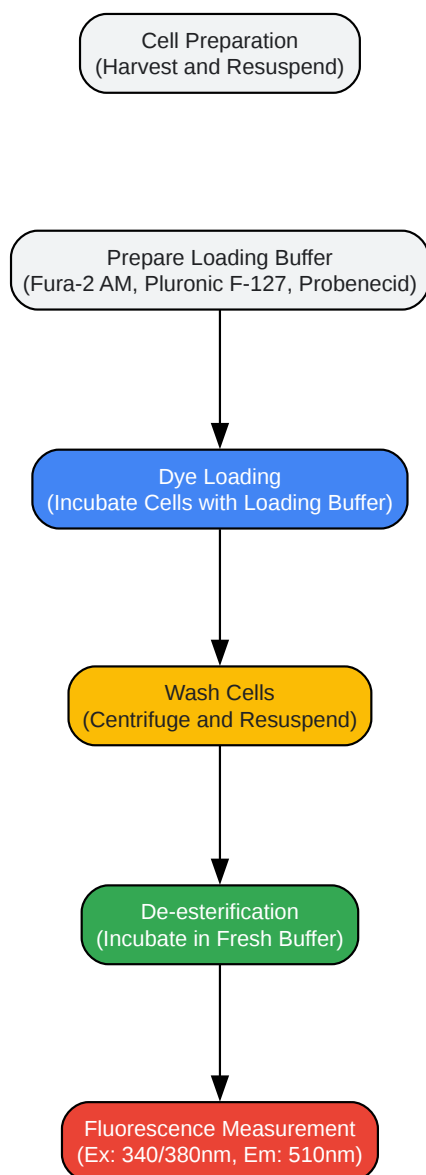
## Quantitative Data Summary

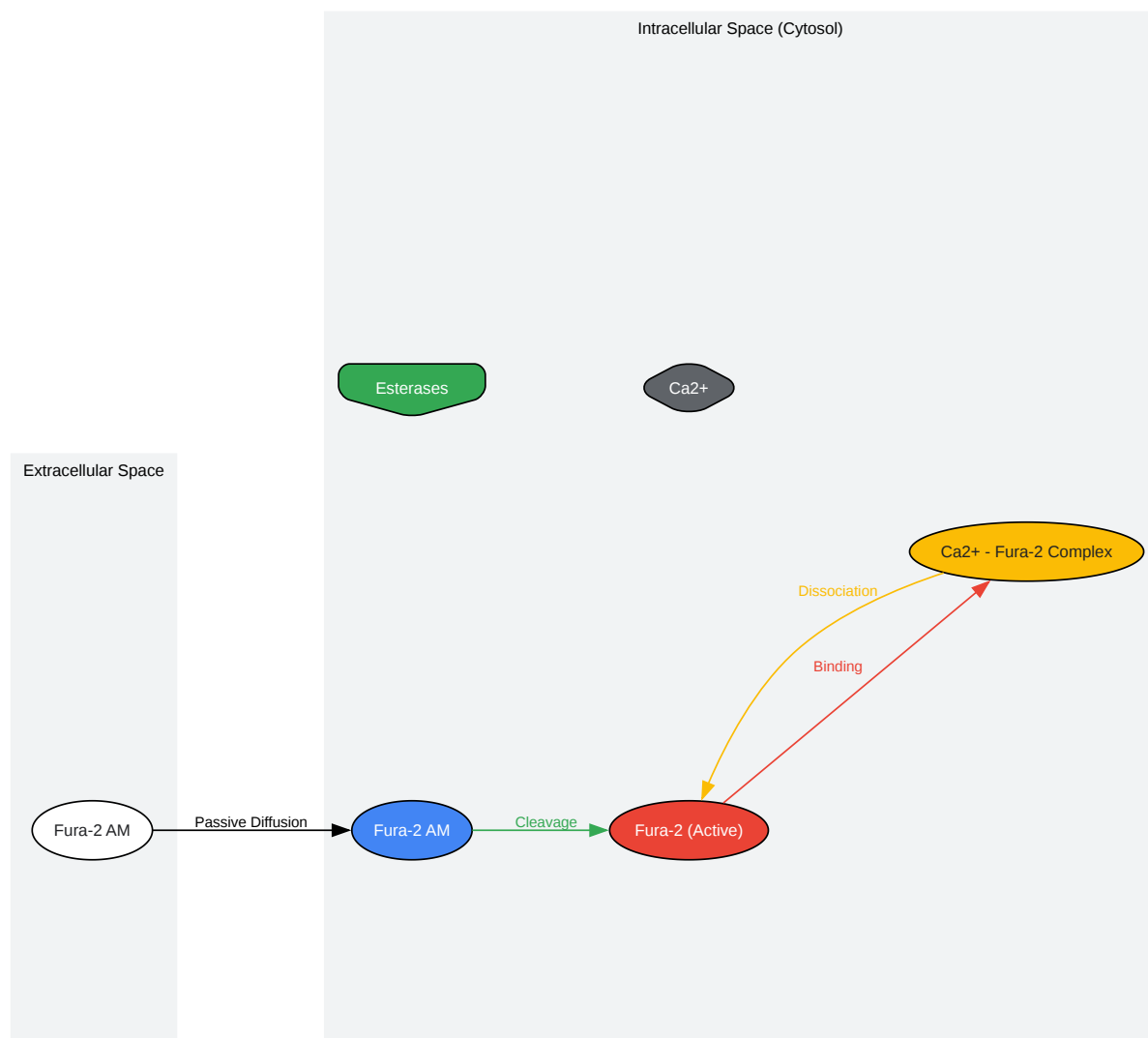
The following table summarizes typical quantitative parameters for **Fura-2 AM** loading in suspension cells. These values should be used as a starting point and optimized for specific experimental conditions.

Parameter	Recommended Range	Notes
Fura-2 AM Stock Concentration	1 - 5 mM in anhydrous DMSO	Prepare fresh and store in single-use aliquots at -20°C.[3][6]
Final Fura-2 AM Concentration	1 - 5 $\mu$ M	Higher concentrations can lead to cytotoxicity and calcium buffering.[1][7]
Pluronic F-127 Final Concentration	0.02 - 0.04% (w/v)	Aids in dye solubilization and prevents precipitation.[7][8]
Probenecid Final Concentration	1 - 2.5 mM	Inhibits organic anion transporters to reduce dye leakage.[2][8]
Incubation Time	15 - 60 minutes	Cell type dependent; longer times may be needed but can increase compartmentalization.[7][8]
Incubation Temperature	Room Temperature to 37°C	Lower temperatures can reduce dye sequestration into organelles.[6][8]
De-esterification Time	20 - 30 minutes	Essential for complete activation of the dye.[7][10]
Excitation Wavelengths	340 nm and 380 nm	For ratiometric measurement of calcium-bound and unbound Fura-2.[4]
Emission Wavelength	~510 nm	Peak emission for both calcium-bound and unbound Fura-2.[1]

## Visualizing the Process

### Fura-2 Loading and Measurement Workflow





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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